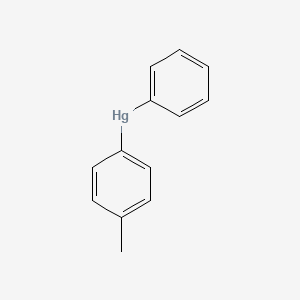
(4-Methylphenyl)(phenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)(phenyl)mercury is an organomercury compound with the molecular formula C13H12Hg It consists of a mercury atom bonded to a phenyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercury chloride with 4-methylphenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
PhHgCl+4-MePhMgBr→PhHg(4-MePh)+MgBrCl
The reaction mixture is stirred at low temperatures, typically around 0°C to 5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial processes may also involve additional steps for purification and quality control to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury and corresponding organic compounds.
Substitution: The phenyl or 4-methylphenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury and organic by-products.
Scientific Research Applications
(4-Methylphenyl)(phenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4-Methylphenyl)(phenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with nucleic acids, affecting DNA and RNA function. The exact pathways and molecular targets depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Phenylmercury chloride: Similar structure but lacks the 4-methyl group.
Methylmercury chloride: Contains a methyl group instead of a phenyl group.
Ethylmercury chloride: Contains an ethyl group instead of a phenyl group.
Uniqueness
(4-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
4840-87-3 |
|---|---|
Molecular Formula |
C13H12Hg |
Molecular Weight |
368.83 g/mol |
IUPAC Name |
(4-methylphenyl)-phenylmercury |
InChI |
InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h3-6H,1H3;1-5H; |
InChI Key |
FADQDXODBONJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Hg]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

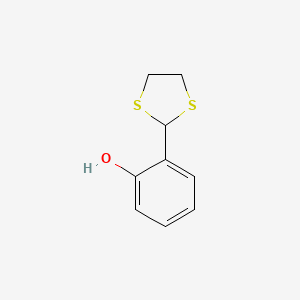

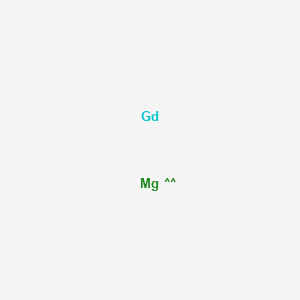
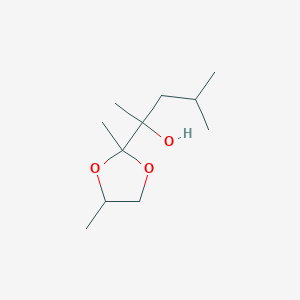
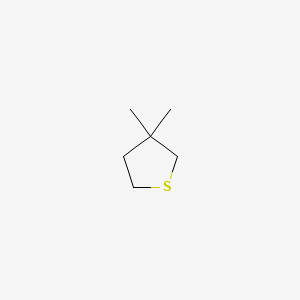
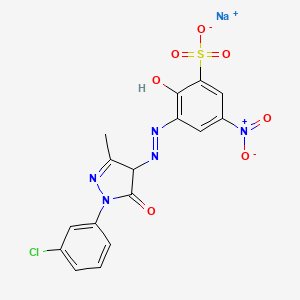
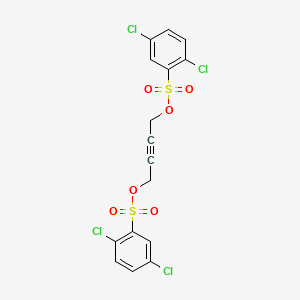
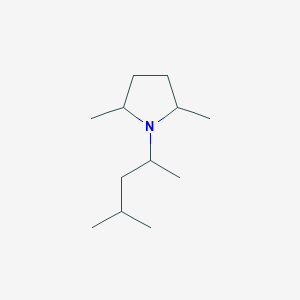
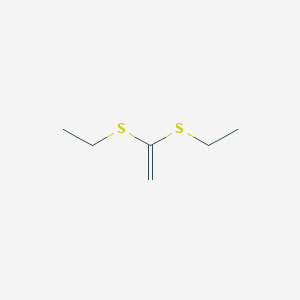
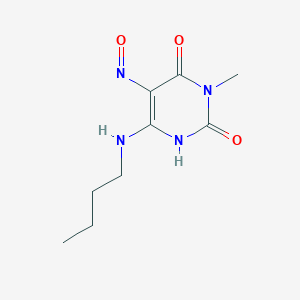
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)
